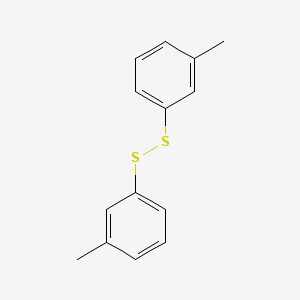

Bis-(m-tolyl)disulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-[(3-methylphenyl)disulfanyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWYKAMPKIFOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SSC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451365 | |

| Record name | bis-(m-tolyl)disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20333-41-9 | |

| Record name | bis-(m-tolyl)disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization of Bis M Tolyl Disulfide

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and probing the structure of Bis-(m-tolyl)disulfide through its fragmentation pattern. The electron ionization (EI) mass spectrum provides a fingerprint of the molecule, revealing both the parent molecular ion and characteristic fragment ions.

The molecular formula for this compound is C₁₄H₁₄S₂. epa.gov This gives it an average molecular weight of approximately 246.39 g/mol . epa.gov In a typical mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 246. The fragmentation of diaryl disulfides under EI conditions is predictable. The primary fragmentation pathways involve the cleavage of the disulfide bond and the carbon-sulfur bonds.

Key expected fragmentation patterns for this compound include:

Cleavage of the S-S bond: This is a characteristic fragmentation for disulfides, leading to the formation of a tolyl-thiol radical cation at m/z 123.

Cleavage of a C-S bond: This fragmentation results in the loss of a sulfur atom from the m/z 123 fragment to produce the tolyl cation ([C₇H₇]⁺) at m/z 91, which is often a very stable and abundant ion.

Symmetric cleavage: Homolytic cleavage of the S-S bond can also lead to the formation of the m-tolylthiyl radical (CH₃C₆H₄S•), which upon ionization would also appear at m/z 123.

While a specific spectrum for the meta-isomer is not widely published, data for the isomeric p-tolyl disulfide shows a prominent molecular ion peak at m/z 246 and a base peak at m/z 123, corresponding to the cleavage of the disulfide bond. nih.gov A significant peak at m/z 91 is also observed, confirming the subsequent loss of a sulfur atom.

Table 1: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 246 | [C₁₄H₁₄S₂]⁺˙ | Molecular Ion (M⁺˙) |

| 123 | [CH₃C₆H₄S]⁺ | Cleavage of the S-S bond |

| 91 | [C₇H₇]⁺ | Loss of a sulfur atom from the [CH₃C₆H₄S]⁺ fragment |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides highly accurate mass measurements, enabling the determination of a molecule's elemental composition. For this compound, with the chemical formula C₁₄H₁₄S₂, the theoretical monoisotopic mass is calculated to be 246.053693 g/mol . epa.gov

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the m/z value to several decimal places. An experimental HRMS measurement of a sample of this compound would be expected to yield a mass value that is extremely close to the theoretical monoisotopic mass. This high degree of accuracy allows for the confident assignment of the elemental formula C₁₄H₁₄S₂, distinguishing it from other potential compounds that might have the same nominal mass but a different elemental composition. This technique is fundamental in confirming the identity of newly synthesized compounds or for verifying the composition of commercial materials. rsc.org

Advanced Workflows for Disulfide Bond Identification

While many advanced mass spectrometry workflows for disulfide bond identification are tailored for large biomolecules like proteins, the underlying principles can be applied to smaller molecules such as this compound. tandfonline.comnih.gov The primary goal is to generate evidence that unequivocally confirms the S-S linkage.

A key strategy involves tandem mass spectrometry (MS/MS). sciex.com In an MS/MS experiment, the molecular ion of this compound (m/z 246) is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The observation of a fragment at m/z 123, corresponding to the [CH₃C₆H₄S]⁺ ion, is strong evidence for the disulfide bond, as this fragment retains one of the tolyl groups and one sulfur atom.

Furthermore, fragmentation techniques like Electron Transfer Dissociation (ETD) can also be employed, which are known to efficiently cleave disulfide bonds. nih.gov In the context of small molecules, comparing the fragmentation spectrum of the intact molecule with that of its reduced form (m-thiocresol) provides definitive proof. The reduced sample would show a molecular ion at m/z 124 (for CH₃C₆H₄SH) and would lack the characteristic fragmentation pattern associated with the disulfide linkage, thereby confirming the original structure. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is invaluable for identifying the functional groups within this compound and providing insights into its three-dimensional structure or conformation. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrations of polar bonds within the molecule. For this compound, characteristic absorption bands are expected for the aromatic ring, the methyl groups, and the carbon-sulfur bonds.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl groups, appearing in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-S stretching: This vibration is expected in the 600-800 cm⁻¹ range. Its exact position can be sensitive to the conformation of the molecule.

S-S stretching: The disulfide bond stretch is notoriously weak in IR spectra and may be difficult to observe, but it typically falls within the 400-545 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing non-polar bonds and is often more sensitive to the S-S stretch than IR spectroscopy.

S-S stretching: A distinct band in the Raman spectrum between 500-550 cm⁻¹ is a key indicator of the disulfide linkage. Studies on similar molecules like captopril (B1668294) disulfide show this peak around 512 cm⁻¹. nih.gov

C-S stretching: These vibrations, typically appearing between 630-760 cm⁻¹, are also readily observed in the Raman spectrum.

Aromatic ring vibrations: The symmetric "ring breathing" mode of the tolyl groups gives a strong Raman signal, providing a clear fingerprint of the aromatic system.

Conformational Insights: The C-S-S-C dihedral angle is a key determinant of the conformation of diaryl disulfides. Different conformers (rotational isomers) can exist, and these may have distinct vibrational frequencies. diva-portal.org By analyzing the number of peaks and their positions in the C-S and S-S stretching regions of the IR and Raman spectra, often aided by theoretical calculations like Density Functional Theory (DFT), it is possible to infer the dominant conformation of this compound in a given state (solid or liquid). mdpi.commdpi.com For example, studies on di-p-tolyl disulfide have shown that different crystalline phases (polymorphs) with different molecular conformations exhibit unique vibrational spectra. mdpi.com

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-S Stretch | 600 - 800 | IR, Raman |

| S-S Stretch | 500 - 550 | Raman (stronger), IR (weak) |

Chemical Reactivity and Mechanistic Investigations of Bis M Tolyl Disulfide

Disulfide Metathesis and Exchange Reactions

Disulfide exchange reactions are fundamental to the chemistry of bis-(m-tolyl)disulfide, allowing for the interchange of its tolylthio (-S-tolyl) groups. These reactions can be initiated through nucleophilic attack or by radical mechanisms and are central to applications in dynamic covalent chemistry. acs.orgresearchgate.net The process, also known as disulfide metathesis, can be induced by various stimuli, including catalysts, pressure, and light. acs.orgrsc.org

Catalyzed Thiolate-Disulfide Exchange Mechanisms

The most common mechanism for disulfide exchange is the thiolate-disulfide exchange, which proceeds via a nucleophilic substitution (S_N2) pathway. nih.gov The reaction is initiated by the attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the this compound bond. This process is inhibited at low pH where the protonated, less nucleophilic thiol form is favored. The pKa of the corresponding thiol is a critical factor, with the more nucleophilic thiolate anion being the primary reacting species. researchgate.net For aromatic thiols, pKa values are influenced by substituents on the aromatic ring. researchgate.net

Theoretical investigations using density functional theory (DFT) have elucidated the pathway, showing it proceeds through a high-energy transition state that is close in structure to a trisulfur (B1217805) anionic intermediate. researchgate.net This transition state involves a nearly linear arrangement of the attacking sulfur, the central disulfide sulfur, and the leaving sulfur atom, with the negative charge distributed across all three. researchgate.netrsc.org The reaction rate is dependent on factors that stabilize this charged transition state, including solvent polarity. researchgate.net

Pressure and Temperature Effects on Dynamic Covalent Exchange

Recent studies have demonstrated that disulfide metathesis can be achieved without the need for catalysts like bases or thiolate anions by applying physical stimuli such as pressure and temperature. acs.org This provides a more sustainable and cleaner route for disulfide exchange reactions.

In a systematic study on aryl disulfides, it was found that applying high pressure, in the range of 0.2 to 0.8 GPa, can effectively induce the metathesis between two different symmetric disulfides to form an unsymmetrical disulfide. acs.org This pressure-induced reaction proceeds without a catalyst and is a key finding in the field of dynamic covalent chemistry under pressure. acs.org The combination of pressure and temperature can drive the reaction to equilibrium, and subsequent cooling can trap the kinetically favored products. acs.org This method avoids the use of hazardous catalysts such as phosphines or strong bases that are often required under atmospheric conditions. acs.org

Table 1: Conditions for Catalyst-Free Disulfide Metathesis This interactive table summarizes the conditions under which catalyst-free disulfide metathesis has been observed for aryl disulfides.

| Parameter | Value | Notes |

| Pressure | > 0.2 GPa | Sufficient to initiate exchange without a catalyst. acs.org |

| Temperature | Varied | Used in conjunction with pressure to reach equilibrium. acs.org |

| Catalyst | None | The key advantage of the high-pressure method. acs.org |

| Mechanism | Thermodynamic Control | High pressure shifts the equilibrium toward the product. acs.org |

Investigation of Intermediates in Disulfide Exchange

The key intermediate in the thiolate-disulfide exchange mechanism is the transient trisulfur species formed during the S_N2 attack. researchgate.net Computational studies describe this as a trisulfur anionic intermediate, [Ar-S-S(R)-S-Ar]⁻, where the negative charge is shared among the three sulfur atoms. researchgate.netrsc.org For sterically hindered disulfides, the reaction pathway may favor a more classical S_N2 transition state over a stable intermediate. researchgate.net

S-S Bond Cleavage Reactions

The sulfur-sulfur bond in this compound is the most reactive site in the molecule and can be cleaved through either reductive or oxidative pathways.

Reductive Cleavage Pathways

The S-S bond is susceptible to cleavage by reducing agents. This reaction breaks the disulfide into two equivalents of the corresponding thiol. A common class of reagents used for this purpose is phosphines, such as tributylphosphine (B147548) or triphenylphosphine. nih.gov The phosphine (B1218219) attacks one of the sulfur atoms, leading to the cleavage of the S-S bond and the formation of two equivalents of m-thiocresol (also known as m-tolylthiol). The phosphine is oxidized in the process, typically forming a phosphine sulfide (B99878).

The general reaction is as follows: (m-tolyl-S)₂ + R₃P → 2 m-tolyl-SH + R₃P=S

This type of reductive cleavage is widely used in protein chemistry to break disulfide bridges in proteins like insulin (B600854) or ribonucleases. nih.gov

Oxidative Cleavage Pathways

Oxidative cleavage of the S-S bond can be achieved using various oxidizing agents. A common method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The initial oxidation of the disulfide bond in this compound with one equivalent of a peroxy acid leads to the formation of a thiosulfinate, which contains an S(O)-S linkage. nih.gov

(m-tolyl-S)₂ + [O] → m-tolyl-S(O)-S-tolyl

This thiosulfinate intermediate is more susceptible to cleavage than the original disulfide. nih.gov Further oxidation under stronger conditions leads to the complete cleavage of the sulfur-sulfur bond, ultimately yielding two molecules of the corresponding sulfonic acid (m-toluenesulfonic acid). Another potential pathway involves visible-light-mediated aerobic oxidation where the aromatic disulfide can act as a photocatalyst, forming radical intermediates that lead to the cleavage of other molecules. nih.gov

Metal-Catalyzed S-S Bond Activation

The activation of the disulfide bond in molecules like this compound is a critical process in various chemical transformations. Transition metals are effective catalysts for the cleavage of the S-S bond, facilitating reactions that would otherwise require harsh conditions. rsc.org Metals such as copper, nickel, palladium, iridium, and rhodium have been utilized in systems to achieve S-S bond activation through mechanisms like reductive coupling and selective oxidation. rsc.org

The general process involves the coordination of the metal to one of the sulfur atoms of the disulfide. This coordination weakens the S-S bond, making it susceptible to cleavage. For instance, in many catalytic cycles, the activation of a disulfide bond is a key step. This can proceed via the formation of a metallacycle, particularly when a directing group is present on the substrate, which orients the metal catalyst toward a specific bond. acs.org While many examples focus on C-H activation, the principle extends to the activation of other bonds. Transition metal dichalcogenides (TMDs), such as molybdenum disulfide (MoS₂), have also been explored as catalytic supports and materials that can participate in these electrochemical processes, highlighting the broad utility of metals in sulfur chemistry. acs.org

In biological systems, the cleavage and formation of disulfide bonds are often mediated by enzymes containing metal cofactors or specific redox-active protein domains. nih.gov For example, the DsbA-DsbB system in bacteria facilitates disulfide bond formation through a series of disulfide exchange reactions, ultimately transferring electrons to a quinone cofactor. nih.gov This enzymatic machinery underscores the efficiency of catalyzed disulfide bond manipulation. Although not involving free metal ions, it illustrates the principle of catalyzed disulfide exchange, a fundamental reaction type for this compound.

Reactivity with Nucleophiles and Electrophiles

The sulfur-sulfur bond in this compound is susceptible to attack by nucleophiles. The reaction involves the nucleophilic substitution at one of the sulfur atoms, leading to the cleavage of the disulfide bond. Thiolates (RS⁻) and the hydrosulfide (B80085) anion (HS⁻) are common nucleophiles that react with symmetric disulfides. nih.gov

A systematic study of the reaction between the hydrosulfide anion and various symmetric disulfides revealed that the reaction proceeds through a concerted S_N2-type mechanism. nih.gov In this process, the nucleophile attacks one sulfur atom, and the other sulfur atom acts as the leaving group in the form of a thiolate anion.

Reaction with Hydrosulfide: RSSR + HS⁻ → RSSH + RS⁻

The reactivity of the disulfide is influenced by the acidity of the corresponding thiol. nih.gov While the intrinsic reactivity of the hydrosulfide anion is about one order of magnitude lower than that of thiolates, it readily reacts with disulfides to form persulfides (RSSH). nih.gov This reactivity is fundamental to understanding the role of H₂S in biological systems where it interacts with disulfide-containing molecules. nih.gov

The electrophilic character of this compound is centered on the sulfur atoms. Strong nucleophiles, such as those found in S,S-bis-ylides, readily react with electrophiles like methyl iodide. mdpi.com By analogy, the sulfur atoms in this compound present sites for nucleophilic attack, breaking the S-S bond and forming a new bond between the nucleophile and one of the sulfur atoms, along with a m-tolylthiolate anion.

Radical Reaction Pathways Involving this compound

Beyond ionic pathways, this compound can participate in reactions involving radical intermediates. The relatively weak S-S bond can be cleaved homolytically to generate two thiyl radicals. This process can be initiated by heat or, more commonly, by light (photolysis). beilstein-journals.org

The homolytic cleavage of the S-S bond in this compound under photoirradiation generates two m-tolylthiyl radicals (m-CH₃C₆H₄S•). beilstein-journals.org These arylthiyl radicals are key intermediates in a variety of photocatalytic reactions. beilstein-journals.org

Generation: (m-tolyl)-S-S-(m-tolyl) + hν (light) → 2 (m-tolyl)-S•

Once generated, these thiyl radicals are highly reactive species. A primary reaction pathway is their reversible addition to unsaturated bonds, such as those in alkenes and alkynes. beilstein-journals.org This property allows aryl disulfides to act as catalysts in reactions like the oxidative cleavage of C=C bonds. In one proposed mechanism, the arylthiyl radical adds to an olefin, which then reacts with molecular oxygen to form a dioxetane intermediate that subsequently decomposes to yield ketone or aldehyde products. beilstein-journals.orgtue.nl Experimental and computational studies suggest that a disulfide-olefin charge-transfer complex may facilitate the dissociation of the S–S bond under visible light. tue.nl

Hydrogen Sulfide Release Mechanisms from Disulfide Scaffolds

Disulfide-containing compounds can serve as platforms for the controlled release of hydrogen sulfide (H₂S), a significant biological signaling molecule. rsc.org The release is typically triggered by a specific chemical stimulus, which initiates a cascade of reactions culminating in the liberation of H₂S.

A common and biologically relevant mechanism for H₂S release from disulfide scaffolds is initiated by the presence of thiols, such as cysteine or glutathione (B108866) (GSH). nih.govresearchgate.net The process begins with a nucleophilic attack by the trigger thiol on the disulfide bond, leading to a thiol-disulfide exchange reaction.

The general mechanism is as follows:

Thiol-Disulfide Exchange: An endogenous thiol (R'-SH) attacks the donor disulfide (RSSR, e.g., this compound), forming a mixed disulfide and releasing a thiol (RSH). RSSR + R'-SH ⇌ RSSR' + RSH

Formation of Persulfide: The released thiol (RSH) can then react with other disulfide molecules or intermediates. A key step in many proposed H₂S release pathways is the formation of a persulfide (RSSH). This can occur through the reaction of a thiolate anion with the disulfide. nih.gov

H₂S Release: The persulfide intermediate is unstable and can subsequently react with another thiol molecule to release H₂S. RSSH + R'-SH → R'SSR + H₂S

This cascade allows for a "burst" release of H₂S in response to the presence of biological thiols. nih.govacs.org The efficiency of release can depend on the specific structure of the disulfide donor and the nucleophilicity of the trigger thiol. nih.gov

The rate and extent of H₂S release from disulfide scaffolds are significantly influenced by environmental factors, most notably pH. nih.gov Studies on various H₂S-donating molecules have consistently shown that pH plays a critical role in the release kinetics. researchgate.netwur.nl

For thiol-mediated H₂S release from certain disulfide compounds, experiments have demonstrated that a more acidic environment promotes a faster and more substantial release of sulfide. nih.govacs.org The release of H₂S is complex and depends on the protonation states of the starting materials, intermediates like persulfides, and the nucleophilicity of the triggering thiols. acs.org At lower pH, a higher proportion of sulfide exists as H₂S (pKa ≈ 7.0) compared to the hydrosulfide anion (HS⁻), which can influence detection and reactivity. nih.gov

The table below summarizes experimental data on the effect of pH on the thiol-mediated release of total sulfide from a representative disulfide donor system, illustrating the trend of enhanced release at lower pH values.

| Trigger Thiol | pH | Peak Sulfide Concentration (μM) | Time to Peak (minutes) |

|---|---|---|---|

| L-Cysteine | 5.5 | 62 | 90 |

| 6.7 | 47 | 70 | |

| 7.4 | 31 | 100 | |

| Glutathione (GSH) | 5.5 | 26 | 62 |

| 6.7 | 9.7 | 65 | |

| 7.4 | 4.7 | 67 |

Data adapted from studies on thiol-mediated H₂S release from NSSN disulfide scaffolds, which serve as a model for disulfide reactivity. nih.govacs.org The data shows that release is more pronounced at lower pH and is more efficient with L-cysteine compared to the less nucleophilic glutathione.

Computational and Theoretical Studies of Bis M Tolyl Disulfide

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. For bis-(m-tolyl)disulfide, DFT calculations have been instrumental in understanding its molecular geometry, conformational preferences, and electronic characteristics. These calculations are often performed using various functionals and basis sets to achieve a balance between computational cost and accuracy. For instance, methods like B3LYP with basis sets such as 6-311G(d,p) or ωB97XD/6-31G* are commonly used for such analyses. nih.govmaterialsciencejournal.org

Optimization of Molecular Geometries and Conformational Analysis

Theoretical calculations, particularly at the DFT level, are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, helps in predicting bond lengths, bond angles, and dihedral angles.

Conformational analysis of disulfide compounds is crucial due to the rotational flexibility around the S-S bond and the C-S bonds. For the related di-p-tolyl disulfide, studies have shown the existence of different polymorphs with distinct molecular conformations. nih.gov For example, phase α exhibits an asymmetric conformation, while phase β is characterized by a more sterically hindered and aggregated structure. nih.gov These conformational differences significantly influence the crystal packing and physical properties of the material. While specific data for the meta-substituted isomer is less common in the provided results, the principles of conformational analysis remain the same. The interplay between different conformers can be explored by calculating their relative energies to identify the most stable forms.

Table 1: Experimental Crystal Structure Data for Polymorphs of a Related Disulfide

| Phase | Space Group | Unit Cell Volume (ų) | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| α | P2₁ | 628.741 | 7.5927 | 5.71318 | 14.722 | 90 | 94.7615 | 90 |

| β | P1 | 545.963 | 7.3057 | 5.5093 | 14.038 | 95.14 | 97.23 | 85.36 |

Data for di-p-tolyl disulfide, a closely related compound. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. mdpi.com For a related compound, 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the calculated HOMO-LUMO energy gap was 4.25 eV, indicating significant charge transfer within the molecule. materialsciencejournal.org

Quantum chemical parameters such as chemical hardness, softness, chemical potential, and electrophilicity index can be derived from HOMO and LUMO energies, offering further understanding of the molecule's reactivity. materialsciencejournal.orgmdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, red regions indicate negative electrostatic potential and are associated with electron-rich areas, making them susceptible to electrophilic attack. researchgate.net Blue regions, on the other hand, represent positive electrostatic potential, corresponding to electron-poor areas that are favorable for nucleophilic attack. researchgate.net Green and yellow areas generally depict neutral or slightly electron-rich regions, respectively. researchgate.net By analyzing the MEP map of this compound, one can identify the likely sites for intermolecular interactions and chemical reactions.

Force Field and Molecular Dynamics Simulations for Condensed Phase Behavior

While DFT is excellent for studying individual molecules, understanding the behavior of materials in their solid or liquid state requires methods that can handle a large number of molecules. Force field and molecular dynamics (MD) simulations are powerful techniques for this purpose. nih.govresearchgate.net

Thermodynamic Stability of Polymorphic Forms

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of materials science. Computational methods, including force field calculations and periodic DFT, are used to evaluate the thermodynamic stability of different polymorphs under various conditions, such as pressure. tcsedsystem.edudiva-portal.org

For the related di-p-tolyl disulfide, computational studies have been conducted to assess the relative stability of its α, β, and γ polymorphs as a function of pressure. tcsedsystem.edudiva-portal.org These studies have shown that the α form is the most stable at ambient pressure, while the γ phase becomes more stable at higher pressures due to its higher compressibility. diva-portal.org The β phase was found to be metastable across a wide pressure range. diva-portal.org Such calculations help in constructing phase diagrams and understanding the driving forces behind polymorphic transitions. mdpi.com

Table 2: Calculated Stability Ranges for Polymorphs of a Related Disulfide

| Polymorph | Pressure Range of Stability (GPa) |

|---|---|

| α | 0.0–0.34 |

| γ | 0.34–3.0 |

| β | Metastable (0.0–3.0) |

Data for di-p-tolyl disulfide. diva-portal.org

Transition State Energies and Reaction Barriers

Understanding the kinetics of phase transitions and chemical reactions involves the calculation of transition state energies and reaction barriers. chemrxiv.org These calculations provide insights into how easily a molecule or a system can transform from one state to another.

For the polymorphic transitions in di-p-tolyl disulfide, the transition state energies for the α → β and α → γ transitions were estimated to be relatively low, not exceeding 5 kJ/mol. tcsedsystem.edudiva-portal.org In contrast, the transition from the β to the γ phase was found to have a significantly higher energy barrier of over 18 kJ/mol, explaining why this transition is not observed experimentally under certain conditions. diva-portal.orgdiva-portal.org These computational findings are crucial for interpreting experimental observations and predicting the likelihood of different transformation pathways.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. While specific QSPR studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its chemical behavior based on studies of related aromatic disulfides. nih.gov

QSPR models for aromatic disulfides typically involve the calculation of a variety of molecular descriptors, which are numerical representations of the molecule's structure. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Physicochemical: Including properties like molecular weight and partition coefficient (logP).

Quantum Chemical: Derived from quantum mechanics calculations, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and electrostatic potential maps. nih.gov

These descriptors are then used to build a mathematical model, often using multiple linear regression (MLR) or more advanced machine learning algorithms, to predict a specific property. nih.gov For instance, a QSAR (a type of QSPR focused on biological activity) study on unsymmetrical aromatic disulfide derivatives as inhibitors of the SARS Coronavirus main protease utilized quantum chemical descriptors calculated using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSPR/QSAR Studies of Aromatic Disulfides

| Descriptor Type | Examples | Predicted Property |

| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment | Reactivity, Biological Activity |

| Topological | Wiener Index, Balaban Index | Boiling Point, Viscosity |

| Physicochemical | Molecular Weight, logP, Polar Surface Area | Solubility, Permeability |

This table is illustrative and based on general QSPR/QSAR methodologies and studies on related compounds.

By developing a QSPR model using a dataset of aromatic disulfides with known properties, it would be feasible to predict various aspects of the chemical behavior of this compound, such as its solubility, boiling point, and potential biological activity. The accuracy of such predictions is contingent on the quality and diversity of the training data and the robustness of the statistical model. nih.gov

Applications of Bis M Tolyl Disulfide in Advanced Materials and Catalysis

Incorporation into Dynamic Covalent Polymer Networks

The incorporation of disulfide bonds, such as those found in Bis-(m-tolyl)disulfide, into polymer networks is a key strategy for creating dynamic and responsive materials. These networks, known as covalent adaptable networks (CANs), possess dynamic covalent bonds that can undergo reversible cleavage and reformation in response to external stimuli like heat. nii.ac.jpresearchgate.net This dynamic nature allows for properties such as self-healing, remoldability, and adaptability, which are not typically found in traditional thermoset polymers with permanent cross-links. rsc.org

The disulfide linkage is instrumental in the design of self-healing and remoldable polymers. When a polymer containing these bonds is damaged, the disulfide bonds at the fracture interface can exchange, break, and reform, leading to the restoration of the material's integrity. nih.govrsc.org This process is often triggered by heat, which provides the necessary energy for the disulfide exchange reactions. researchgate.net Research has shown that the introduction of disulfide bonds can significantly lower the activation energy required for the network's exchange, thereby promoting more efficient self-healing. nih.gov For instance, a catalyst-free bis-dynamic covalent polymer network containing both vinylogous urethane (B1682113) and disulfide bonds demonstrated a notable reduction in activation energy (from 94 kJ/mol to 51 kJ/mol) and achieved a high self-healing efficiency of 86.92% after being heated at 100°C for 20 hours. nih.gov

The underlying mechanism for this self-healing capability in polydisulfides has been a subject of investigation. Studies have indicated that the exchange reaction between disulfide compounds can proceed through a radical-mediated mechanism. nih.gov Furthermore, the presence of catalysts can enhance this exchange by facilitating the formation of sulfur-based anions in addition to the radical pathway. nih.gov This versatility in the chemistry of disulfide bonds makes them a valuable component in the development of robust, self-healing materials. nih.gov

| Polymer System | Healing Conditions | Healing Efficiency | Key Feature |

| Polyurethane with disulfide bonds | Elevated temperatures | High | Remoldable and self-healing |

| Bis-dynamic network (vinylogous urethane and disulfide) | 100°C for 20 hours | 86.92% | Reduced activation energy for exchange nih.gov |

| Bismaleimide-diamine thermosets with disulfide linkages | Not specified | High | Reprocessable and self-healing researchgate.net |

The dynamic nature of disulfide bonds is also being harnessed to create adaptive thermosetting adhesives. These adhesives can be reworked and repositioned after their initial application, a significant advantage over conventional thermosets. The reversible nature of the disulfide cross-links allows the adhesive to flow when heated, and then re-solidify upon cooling, re-establishing a strong bond. This property is particularly useful in applications where precise alignment is critical or where disassembly and repair are required.

The incorporation of disulfide bonds into polymer matrices is a promising strategy for developing stretchable conductors and damping materials. For stretchable conductors, the dynamic nature of the disulfide bonds allows the material to maintain electrical conductivity even when subjected to significant strain. The network can rearrange itself to accommodate the deformation without catastrophic failure of the conductive pathways. In the context of damping materials, the reversible cleavage and reformation of disulfide bonds provide a mechanism for energy dissipation. When the material is subjected to mechanical stress, the energy can be absorbed by the breaking of these bonds, leading to effective damping of vibrations.

Role in Catalysis and Organic Transformations

This compound and related disulfide compounds play a multifaceted role in the field of catalysis and organic synthesis. They can act as ligands for metal catalysts, serve as precursors for catalytically active species, and function as key intermediates in important chemical transformations. mdpi.comnih.gov

Disulfide compounds can coordinate to transition metals, influencing the reactivity and selectivity of the resulting metal complexes in catalytic reactions. researchgate.netekb.eg For example, bis(2-pyridylmethyl)disulfide has been used as a ligand in the synthesis of a series of mononuclear, four- and five-coordinate transition metal compounds. researchgate.net The coordination of the disulfide to the metal center can vary, with some complexes showing bidentate coordination through nitrogen donors, while others exhibit tridentate coordination involving both sulfur and nitrogen atoms. researchgate.net

Furthermore, disulfides can serve as precursors to metal-thiolate complexes, which are active intermediates in various catalytic C-S bond-forming reactions. mdpi.comnih.gov The cleavage of the S-S bond in the disulfide upon reaction with a metal center is a common strategy to generate these catalytically relevant species. researchgate.net

| Metal | Ligand/Precursor | Application |

| Zinc, Copper, Cobalt | Bis(2-pyridylmethyl)disulfide | Synthesis of mononuclear metal complexes researchgate.net |

| Nickel | Diaryl disulfides | Arylation of disulfides mdpi.com |

| Palladium | Not specified | Suzuki-Miyaura cross-coupling mdpi.com |

| Copper, Nickel, Palladium, etc. | Various disulfides | Synthesis of unsymmetrical disulfides rsc.org |

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Disulfides can participate in these reactions as intermediates. For instance, in some palladium-catalyzed cross-coupling reactions, the oxidative addition of a disulfide to a low-valent palladium species is a key step in the catalytic cycle. acs.org The resulting palladium-thiolate intermediate can then undergo further reactions to form the desired product.

Recent advancements have highlighted the use of various transition metals, including palladium, nickel, and copper, in catalyzing the synthesis of aryl sulfides from disulfides. mdpi.com These methods offer efficient routes to valuable organosulfur compounds. The mechanism of these reactions often involves the oxidative addition of the disulfide to the metal center, followed by transmetalation and reductive elimination to afford the final product and regenerate the catalyst. rhhz.net

Application as Oxidants or Reductants in Synthetic Sequences

The disulfide bond in this compound is a key functional group that can participate in redox reactions. The interconversion between thiols and disulfides is a fundamental process in organic chemistry, with the disulfide form being the oxidized state and the thiol form being the reduced state. libretexts.org

As an oxidant , this compound can facilitate the formation of disulfide bridges in other molecules, a process crucial in peptide and protein chemistry for maintaining three-dimensional structures. libretexts.orgbiolmolchem.com The reaction involves the transfer of its sulfur atoms to two thiol groups, leading to the formation of a new disulfide bond and two molecules of m-thiocresol. While specific industrial-scale applications using this compound as the primary oxidant are not extensively documented in readily available literature, the general principle of thiol-disulfide exchange is well-established. The reaction can be represented as:

2 R-SH + (m-CH₃C₆H₄S)₂ → R-S-S-R + 2 m-CH₃C₆H₄SH

Conversely, as a reductant , the cleavage of the S-S bond in this compound can be exploited. This reduction, typically achieved using reducing agents like borohydrides, yields two equivalents of the corresponding thiol (m-thiocresol). rushim.ru This thiol can then participate in various synthetic transformations. For instance, in a catalyst-free reductive cyclization, a similar compound, bis(2-aminophenyl) disulfide, is reduced to form a thiol intermediate which then reacts with CO₂ to synthesize benzothiazole (B30560) derivatives. researchgate.net This suggests the potential for m-thiocresol, generated from the reduction of this compound, to be used in similar synthetic strategies.

The redox potential of diaryl disulfides can be tuned by the substituents on the aromatic rings, influencing their reactivity as either oxidants or reductants.

Development of Corrosion Inhibitors and Related Surface Chemistry

Organic compounds containing heteroatoms such as sulfur are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. nih.govnih.gov The inhibitory action of these compounds is primarily attributed to their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

The adsorption of an organic inhibitor like this compound onto a metal surface can occur through two primary mechanisms: physisorption and chemisorption. The dominant mechanism depends on factors such as the nature of the metal, the corrosive environment, and the molecular structure of the inhibitor.

Physisorption involves weaker, non-covalent interactions between the inhibitor molecule and the metal surface. These interactions are typically electrostatic in nature, such as the attraction between the charged metal surface and the polar functional groups of the inhibitor. In acidic solutions, where the metal surface is often positively charged, the initial adsorption of anions from the acid can create a negatively charged surface, facilitating the adsorption of the cationic form of the inhibitor. mdpi.com The aromatic rings in this compound can also interact with the metal surface through π-stacking.

Chemisorption , on the other hand, involves the formation of stronger, coordinate-type bonds between the inhibitor and the metal surface. This is often described as a donor-acceptor interaction, where the heteroatoms (in this case, sulfur) of the inhibitor donate lone pairs of electrons to the vacant d-orbitals of the metal atoms (e.g., iron in steel). nih.govmdpi.com This results in a more stable and robust protective film. It is generally accepted that the presence of sulfur atoms in organic molecules significantly enhances their ability to act as corrosion inhibitors due to the strong affinity of sulfur for metal surfaces. mdpi.com

For many organic corrosion inhibitors, the adsorption process is a combination of both physisorption and chemisorption. nih.gov It is plausible that this compound initially adsorbs via physisorption, followed by a more dominant and stable chemisorption through its sulfur atoms.

The molecular structure of an organic compound plays a crucial role in determining its effectiveness as a corrosion inhibitor. nih.gov Several structural features of this compound contribute to its potential inhibitory properties.

The key structural elements influencing the corrosion inhibition efficiency of diaryl disulfides are summarized in the table below.

| Structural Feature | Influence on Corrosion Inhibition |

| Sulfur-Sulfur Bond | The S-S bond can be cleaved at the metal surface, leading to the formation of a strong Fe-S bond in the case of steel, resulting in a chemisorbed protective layer. |

| Aromatic Rings | The presence of two tolyl groups provides a larger surface area coverage, effectively blocking more of the metal surface from the corrosive environment. The π-electrons of the aromatic rings can also interact with the metal surface. |

| Methyl Group (-CH₃) | As an electron-donating group, the methyl substituent on the tolyl rings increases the electron density on the sulfur atoms. This enhanced electron density facilitates the donation of electrons to the metal's d-orbitals, thereby strengthening the chemisorption bond and improving inhibition efficiency. nih.gov |

| Hydrophobicity | The overall molecule possesses a significant degree of hydrophobicity due to the tolyl groups. This property helps in repelling water and corrosive species from the metal surface. ohio.edu |

Quantum chemical studies on various organic inhibitors have shown a strong correlation between molecular properties and inhibition efficiency. researchgate.net Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are often used to predict the adsorption behavior and reactivity of inhibitor molecules. A higher EHOMO value is generally associated with a greater ability of the molecule to donate electrons to the metal surface, leading to better inhibition performance. researchgate.net

Applications in Specialty Chemical Synthesis (e.g., intermediates for mesoporous silicas)

This compound can serve as a precursor or intermediate in the synthesis of various specialty chemicals. Its reactivity, particularly at the disulfide bond, allows for its incorporation into more complex molecular architectures.

A notable area of application for similar disulfide compounds is in the synthesis of functionalized mesoporous silica (B1680970) nanoparticles (MSNs) . These materials are of great interest for applications in drug delivery, catalysis, and sensing due to their high surface area, large pore volume, and tunable pore size.

In a typical synthesis of disulfide-modified MSNs, a disulfide-containing silane (B1218182) precursor, such as bis(triethoxysilyl-propyl) disulfide, is co-condensed with a primary silica source like tetraethyl orthosilicate (B98303) (TEOS) in the presence of a templating agent. epa.gov This process results in the incorporation of disulfide bonds directly into the silica framework of the nanoparticles. The disulfide linkages within the MSNs can be cleaved under specific redox conditions, allowing for the controlled release of encapsulated cargo, a feature that is highly desirable in drug delivery systems. epa.gov

While the direct use of this compound in the synthesis of mesoporous silica is not explicitly detailed in the provided search results, its structural similarity to other disulfides used for this purpose suggests its potential as an intermediate for creating novel functional materials. For instance, this compound could be chemically modified to introduce silane groups, rendering it suitable for incorporation into a silica matrix. The tolyl groups would impart specific properties, such as hydrophobicity or aromatic interactivity, to the final material.

The synthesis of such specialty chemicals often involves multi-step processes where the unique properties of intermediates like this compound are exploited to build complex and functional final products. entegris.com

Environmental Fate and Degradation Pathways of Bis M Tolyl Disulfide

Photodegradation Mechanisms under Environmental Conditions

Photodegradation is a major pathway for the breakdown of organic compounds in the environment. For aryl disulfides like bis-(m-tolyl)disulfide, the primary mechanism involves the cleavage of the sulfur-sulfur bond upon absorption of light energy.

Aromatic disulfides are known to undergo homolytic cleavage of the S-S bond when subjected to UV irradiation, resulting in the formation of corresponding thiyl radicals. nih.gov This process, known as homolysis, is a common pathway for the breakdown of such compounds. While specific studies on this compound are not prevalent, the general mechanism for aryl disulfides suggests that it would follow a similar path, yielding two m-tolylthiyl radicals.

Recent studies have also indicated that an aryl disulfide can be cleaved by irradiation with visible light, expanding the spectrum of light that can induce degradation. nih.gov The reaction of these highly reactive thiyl radicals with other molecules in the environment dictates the subsequent degradation products.

In addition to direct photolysis, photosensitized degradation can also occur. This process involves other substances in the environment, known as photosensitizers, which absorb light energy and then transfer it to the disulfide molecule, causing it to break down. For instance, the presence of a photosensitizer can facilitate the reaction of a photoexcited disulfide-enol complex with triplet oxygen to yield singlet oxygen, which then drives the degradation process. beilstein-journals.org This indicates that in complex environmental matrices containing natural photosensitizers, the degradation of this compound could be accelerated.

Microbial Degradation and Biotransformation Pathways

Microorganisms play a crucial role in the breakdown of organic pollutants. The biodegradation of disulfides can proceed through various metabolic pathways, depending on the microbial species and environmental conditions.

While specific microbial metabolites of this compound have not been detailed in the available literature, studies on other organic disulfides provide insight into potential breakdown products. For example, the biodegradation of dibenzothiophene, which involves the cleavage of a carbon-sulfur bond, leads to the formation of disulfides as intermediates. nih.gov These disulfides, such as 2-oxo-2-(2-thiophenyl)ethanoic acid disulfide, are then further metabolized. nih.gov

In the case of dimethyl disulfide (DMDS), bacterial consortia have been shown to achieve complete removal, reducing it to hydrogen sulfide (B99878) and dimethyl sulfide. nih.gov The degradation of 4,4′-dithiodibutyric acid by Rhodococcus species involves the initial cleavage into two molecules of 4-mercaptobutyric acid. researchgate.net By analogy, the microbial degradation of this compound would likely proceed via the initial cleavage of the disulfide bond to form m-thiocresol, which would then be subject to further microbial metabolism.

Table 1: Examples of Microbial Metabolites from Related Disulfide Compounds

| Original Compound | Microbial Species/Consortia | Identified Metabolites |

| Dimethyl Disulfide | Acinetobacter lwoffii, Pseudomonas mendocina, Myroides odoratus | Hydrogen Sulfide, Dimethyl Sulfide nih.gov |

| Dibenzothiophene (forms disulfide intermediates) | Pseudomonas sp. strain BT1d | 2-oxo-2-(2-thiophenyl)ethanoic acid disulfide, 2-oxo-2-(2-thiophenyl)ethanoic acid 2-benzoic acid disulfide, 2,2′-dithiosalicylic acid nih.gov |

| 4,4′-Dithiodibutyric Acid | Rhodococcus erythropolis strain MI2 | 4-Mercaptobutyric acid, Succinic acid, Hydrogen sulfide researchgate.net |

This table illustrates potential degradation products based on studies of similar compounds, as direct data for this compound is not available.

The rate of biodegradation is influenced by several factors. The structure of the molecule itself is critical; for instance, the degradation of nonylphenol isomers is affected by the degree of branching in the alkyl group. researchgate.net This suggests that the position of the methyl group in tolyl disulfide isomers (ortho, meta, or para) could influence their susceptibility to microbial attack.

The composition of the microbial community is also a key determinant. Synthetic microbial consortia have demonstrated higher degradation efficiency for dimethyl disulfide compared to individual strains. nih.gov This is because different species may carry out different steps in the degradation pathway. Environmental parameters such as pH are also critical. For example, the autoxidation of thiophenols to disulfides is observed at neutral pH. nih.gov The solubility and bioavailability of the compound, which can be very low for nonpolar molecules in aqueous environments, also significantly impact degradation rates. nih.gov

Chemical Stability in Aqueous and Organic Media

The chemical stability of this compound is a key factor in its environmental persistence. Studies on the closely related isomer, di-p-tolyl disulfide, show that it is a stable crystalline solid at ambient conditions. mdpi.com It can, however, undergo phase transitions under high pressure. mdpi.commdpi.comdiva-portal.org It is reasonable to infer that this compound exhibits similar stability under normal conditions.

The disulfide bond is susceptible to cleavage under certain chemical conditions. For example, it can be cleaved in the presence of reducing agents or certain catalysts. mdpi.comresearchgate.netelsevierpure.com In organic synthesis, disilathiane has been used to promote the cleavage of the sulfur-sulfur bond in aromatic disulfides. elsevierpure.com The stability in aqueous media is expected to be high, with low solubility limiting its reactivity. However, in the presence of specific reagents or under conditions that promote the formation of reactive species, degradation can occur.

Hydrolytic Stability Profiles

The susceptibility of a chemical to hydrolysis is a critical determinant of its persistence in aquatic environments. While specific kinetic data for the hydrolysis of this compound are not extensively documented in publicly available literature, general principles of disulfide chemistry allow for a qualitative assessment of its stability.

Research Findings:

Generally, diaryl disulfides exhibit considerable stability towards hydrolysis in neutral aqueous solutions. The disulfide bond (S-S) is not readily attacked by water molecules under these conditions. However, the rate of hydrolysis is known to be significantly influenced by pH.

Under alkaline conditions, the hydroxide (B78521) ion (OH⁻), a more potent nucleophile than water, can attack the electrophilic sulfur atom of the disulfide bond. This nucleophilic attack leads to the cleavage of the S-S bond. For diaryl disulfides, this process is expected to be more facile than for dialkyl disulfides due to the electronic effects of the aryl groups. The presence of the methyl group (an electron-donating group) on the tolyl ring in this compound may slightly decrease the electrophilicity of the sulfur atoms compared to unsubstituted diphenyl disulfide, thereby potentially reducing the rate of alkaline hydrolysis to a minor extent.

Conversely, under acidic conditions, the disulfide bond is generally stable, as the concentration of effective nucleophiles is low.

Table 1: Predicted Hydrolytic Stability of this compound at Different pH Levels

| pH Condition | Predicted Stability | Rationale |

| Acidic (pH < 7) | High | Low nucleophilicity of the medium. |

| Neutral (pH = 7) | Moderate to High | The disulfide bond is relatively inert to neutral water. |

| Alkaline (pH > 7) | Low | Increased nucleophilic attack by hydroxide ions facilitates hydrolysis. |

Degradation in the Presence of Amines and Other Nucleophiles

The environment contains a variety of nucleophilic species, including amines, which can originate from biological processes and industrial activities. These nucleophiles can play a role in the degradation of electrophilic compounds like disulfides.

Research Findings:

The reaction of disulfides with amines is a well-established chemical transformation. Primary and secondary amines can act as nucleophiles, attacking one of the sulfur atoms of the disulfide linkage. This results in the cleavage of the S-S bond and the formation of a sulfenamide (B3320178) and a thiol. In the case of this compound, the reaction with an amine (R₂NH) would yield N,N-dialkyl-m-toluenesulfenamide and m-thiocresol. The reactivity of the amine is dependent on its basicity and steric hindrance.

Other environmental nucleophiles, such as thiols (present in natural organic matter and produced by microorganisms), can also react with this compound through a process known as thiol-disulfide exchange. This reaction would lead to the formation of a new, mixed disulfide and m-thiocresol. This process is a common and often rapid reaction for disulfides.

Table 2: Potential Degradation Reactions of this compound with Environmental Nucleophiles

| Nucleophile | General Reaction Type | Potential Products |

| Primary/Secondary Amines | Nucleophilic Attack | N-substituted m-tolylsulfenamide, m-Thiocresol |

| Thiols | Thiol-Disulfide Exchange | Mixed Disulfide, m-Thiocresol |

Environmental Decomposition Products and Their Chemical Characterization

The identification of degradation products is essential for a comprehensive environmental risk assessment, as these products may have their own toxicological and environmental profiles.

Research Findings:

Specific studies detailing the full range of environmental decomposition products of this compound are scarce. However, based on the degradation pathways discussed, several products can be predicted.

From Hydrolysis: The primary products of hydrolysis are expected to be m-thiocresol and m-toluenesulfenic acid . Sulfenic acids are often unstable and can undergo further oxidation to form the more stable m-toluenesulfinic acid and ultimately m-toluenesulfonic acid .

From Reaction with Amines: As mentioned, reaction with amines will produce the corresponding N-substituted m-tolylsulfenamide and m-thiocresol .

Biodegradation: While specific biodegradation studies on this compound are limited, research on other aromatic sulfur compounds suggests potential pathways. researchgate.netamadischem.com Microorganisms are known to cleave disulfide bonds. The resulting m-thiocresol would likely be the central intermediate. This aromatic thiol could then be subjected to microbial degradation, which typically involves hydroxylation of the aromatic ring followed by ring cleavage to form aliphatic acids that can be mineralized to carbon dioxide and water. nih.gov

Photodegradation: Aromatic disulfides can undergo photolytic cleavage of the S-S bond upon absorption of UV radiation, leading to the formation of two m-tolylthiyl radicals . These highly reactive radicals can then participate in a variety of subsequent reactions, including dimerization back to the starting disulfide, reaction with other organic molecules, or oxidation in the presence of air.

Table 3: Predicted Environmental Decomposition Products of this compound

| Degradation Pathway | Predicted Primary Products | Potential Secondary Products |

| Hydrolysis | m-Thiocresol, m-Toluenesulfenic acid | m-Toluenesulfinic acid, m-Toluenesulfonic acid |

| Reaction with Amines | N-substituted m-tolylsulfenamide, m-Thiocresol | - |

| Biodegradation | m-Thiocresol | Hydroxylated tolyl derivatives, Ring-opened aliphatic acids |

| Photodegradation | m-Tolylthiyl radical | Dimerization and oxidation products |

Synthesis and Characterization of Bis M Tolyl Disulfide Derivatives and Analogues

Synthesis of Variously Substituted Diaryl Disulfides (e.g., p-tolyl, o-tolyl isomers)

The synthesis of symmetrical diaryl disulfides, such as the p-tolyl and o-tolyl isomers of bis-(m-tolyl)disulfide, is commonly achieved through the oxidation of the corresponding thiols. For instance, p-tolyl disulfide can be synthesized from p-toluenesulfonyl chloride. In this process, the sulfonyl chloride is dissolved in acetic acid with sodium iodide, and the reaction is carefully controlled by the dropwise addition of a sodium bisulfite solution. prepchem.com This method results in a high yield of the desired p-tolyl disulfide. prepchem.com Another approach involves the visible light-mediated coupling of arenediazonium tetrafluoroborates with carbon disulfide (CS2), which provides a chemoselective pathway to a variety of diaryl disulfides under mild conditions. beilstein-journals.org

Unsymmetrical diaryl disulfides can be prepared using methods that avoid the rapid thiol-disulfide exchange that often leads to symmetrical products. One such method involves the use of 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane-2-sulfenyl bromide as an activating agent to react with aromatic thiol derivatives. researchgate.net This technique is effective for thiols bearing both electron-donating and electron-withdrawing groups. researchgate.net

The table below summarizes key information for tolyl disulfide isomers.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| Di-p-tolyl Disulfide | 103-19-5 | (CH3C6H4)2S2 | 43-46 |

| o-Tolyl disulfide | 3697-33-8 | C14H14S2 | 34-37 |

Functionalization of the Aromatic Ring System of this compound

The introduction of various functional groups onto the aromatic rings of diaryl disulfides can significantly influence their chemical and physical properties. Methods for synthesizing these derivatives often involve the coupling of substituted precursors. For example, the homocoupling of sodium arenesulfinates offers a selective route to symmetrical diaryl disulfides. nih.gov The reaction conditions determine the product, with palladium catalysis favoring diaryl sulfides and a reductive iron/hydrochloric acid system yielding diaryl disulfides. nih.gov

The reactivity of substituted bis(2-aminophenyl) disulfides in reductive cyclization reactions with carbon dioxide and ammonia (B1221849) borane (B79455) has been studied. Substrates with electron-donating groups like methyl and methoxy (B1213986) groups showed higher reactivity, leading to excellent yields of the corresponding benzothiazole (B30560) products. nih.gov Conversely, substrates with electron-withdrawing groups such as -F, -Cl, -Br, and -CF3 also demonstrated good reactivity, albeit with slightly lower yields. nih.gov

Halogenated diaryl disulfides are a class of compounds that have been synthesized and investigated for their biological activities. A one-pot synthesis method allows for the creation of symmetrical halide-substituted diaryl disulfides directly from thiols. nih.gov This protocol has been extended to produce diaryl thiosulfonates as well. nih.gov

The synthesis of halogenated 1,5-diarylimidazoles can proceed through different pathways, yielding a variety of 2,4-, 4-, and 2-halogenated derivatives. mdpi.com For instance, treatment of 5-aryl-1-(4-methylthiophenyl)imidazoles with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce halogen atoms at specific positions on the imidazole (B134444) ring. mdpi.com

Structural Modifications of the Disulfide Linkage (e.g., polysulfides, thiosulfinates)

Modifications to the disulfide linkage lead to related classes of compounds such as polysulfides and thiosulfinates, which also exhibit interesting chemical and biological properties.

Organic polysulfides can be synthesized electrochemically through the insertion of sulfur from elemental sulfur (S8) into disulfides or thiols. nih.gov This method produces a mixture of polysulfides, and the distribution of products can be influenced by the addition of carbon disulfide as a co-solvent. nih.gov A continuous process for the manufacture of dialkyl disulfides and polysulfides involves reacting an alkene with hydrogen sulfide (B99878) over a solid catalyst, followed by reaction with elemental sulfur. google.com

Thiosulfinates, on the other hand, can be formed from the oxidation of disulfides. In the context of natural products from Allium species, the enzymatic action of alliinase on alliin (B105686) produces sulfenic acids, which are precursors to thiosulfinates and polysulfides. mdpi.com Synthetically, thiosulfonates can be prepared from the corresponding disulfides. nih.gov

Synthesis of Heteroaromatic Disulfide Analogues (e.g., pyrrole, thiazolyl disulfides)

The incorporation of heteroaromatic rings in place of the tolyl groups creates heteroaromatic disulfide analogues with diverse properties.

Pyrrole disulfides can be synthesized through various methods. One approach involves a sodium carbonate-promoted reaction of β-ketothioamides and cyanoacetates, using air as a green oxidant. rsc.org Another green and efficient method utilizes lipase (B570770) as a catalyst for the reaction between β-ketothioamides and ethyl cyanoacetate (B8463686) in ethanol. mdpi.comresearchgate.net

The synthesis of thiazole-containing compounds often involves the Hantzsch synthesis, where a thioamide reacts with an α-halo carbonyl compound. youtube.com Specifically, 2-thiazolethiol and its corresponding disulfide can be synthesized, providing building blocks for more complex structures. acs.org Thiazolyl and thiadiazolyl derivatives of other molecules have also been synthesized and evaluated for their biological activities. nih.govnih.gov

Future Research Perspectives on Bis M Tolyl Disulfide

Exploration of Novel Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on bis-(m-tolyl)disulfide will likely prioritize the shift from traditional synthesis protocols to more sustainable alternatives. Current research into the synthesis of diaryl disulfides has paved the way for greener approaches that can be adapted for this compound.

Key areas for exploration include:

Catalytic Oxidative Coupling: Research into the selective oxidation of m-toluenethiol using green oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) is a promising avenue. rsc.org Molybdenum-based catalysts have shown efficacy in the synthesis of various disulfides and could be optimized for the production of this compound, minimizing waste and avoiding harsh reagents. rsc.org

Visible-Light-Mediated Synthesis: Photocatalysis offers a powerful tool for sustainable chemistry. A recently developed method for synthesizing diaryl disulfides utilizes visible light to promote the coupling of arenediazonium tetrafluoroborates with carbon disulfide (CS₂). beilstein-journals.org Adapting this highly efficient and chemoselective process for m-toluenediazonium tetrafluoroborate (B81430) could provide a practical and environmentally friendly pathway to this compound under mild conditions. beilstein-journals.org

Mechanochemical Synthesis: Ball-milling techniques, which reduce or eliminate the need for solvents, represent another frontier. The mechanochemical coupling of diazonium salts with diaryl dichalcogenides has proven effective and could be explored for a solvent-free synthesis of this compound. organic-chemistry.org

These innovative routes promise not only to reduce the environmental footprint of production but also to potentially improve yield and purity.

Deeper Mechanistic Understanding of Disulfide Reactivity under Extreme Conditions

The behavior of the disulfide bond under extreme physical and chemical conditions is critical for its application in robust materials and for understanding its stability limits. While the general reactivity of disulfides is known, a detailed mechanistic understanding for this compound under such conditions is an area ripe for investigation.

Future research should focus on:

High-Pressure Polymorphism: Computational and experimental studies on the closely related di-p-tolyl disulfide have revealed a fascinating landscape of high-pressure polymorphism, including the existence of "conventional" and "hidden" forms. tcsedsystem.edumdpi.comdiva-portal.org Similar investigations using force field and periodic Density Functional Theory (DFT) computational techniques could predict and characterize the polymorphic transitions of this compound, which is crucial for applications in high-pressure environments. tcsedsystem.edumdpi.com

Radical-Initiated Cleavage: The S-S bond is susceptible to cleavage by free radicals. Mechanistic studies have shown that direct radical attack on a sulfur atom (SH2) is a highly favored pathway for disulfide bond scission. nih.gov Understanding the kinetics and thermodynamics of this process for this compound is essential for predicting its stability in environments where radicals are present, such as during polymer processing or in biological systems under oxidative stress.

Mechanochemistry: Single-molecule force spectroscopy has revealed that mechanical stretching can significantly accelerate the rate of disulfide bond cleavage. nih.gov Investigating the mechanochemical properties of this compound could inform the design of mechanosensitive materials or probes where mechanical force triggers a chemical response.

| Condition | Investigative Focus | Potential Methodology | Key Insights Sought | Reference |

|---|---|---|---|---|

| High Pressure | Polymorphic transitions and stability | X-ray diffraction, Raman spectroscopy, Periodic DFT calculations | Pressure-Temperature phase diagram, identification of stable polymorphs (α, β, γ) | tcsedsystem.edumdpi.comdiva-portal.org |

| Radical Exposure | Mechanism of S-S bond cleavage | Mass spectrometry, Quantum chemical calculations | Activation energies for SH2 vs. hydrogen abstraction pathways | nih.gov |

| Mechanical Stress | Force-dependent reaction kinetics | Atomic Force Microscopy (AFM)-based force spectroscopy | Relationship between applied force and rate of bond cleavage | nih.gov |

| Nucleophilic Attack | Mechanism of S-S bond scission | DFT with solvent corrections (COSMO model) | Characterization of transition states for SN2 displacement | acs.org |

Development of Advanced Materials with Tunable Properties

The dynamic nature of the disulfide bond makes it an attractive functional group for creating advanced materials with responsive or tunable properties. This compound can serve as a key building block or cross-linking agent in these materials.

Future research directions include:

Redox-Responsive Polymers: Incorporating this compound into polymer backbones or as pendant groups can yield materials that degrade or change their properties in response to a reducing environment. nih.govrsc.org This is particularly relevant for drug delivery systems, where the higher concentration of glutathione (B108866) in the intracellular environment can trigger the cleavage of disulfide linkers, releasing a therapeutic payload. nih.gov

Self-Healing Materials and Vitrimers: The reversible nature of the disulfide bond under certain conditions (e.g., thiol-disulfide exchange) can be exploited to create self-healing polymers and vitrimers. This compound could be used to formulate networks that can be reprocessed and repaired upon damage.

Poly(arylene sulfides): The thermal polymerization of diaryl disulfides is a known route to poly(arylene sulfides), which are high-performance polymers with excellent thermal and chemical resistance. acs.org A detailed investigation into the thermal polymerization of this compound could lead to new poly(m-phenylene sulfide) materials with tailored properties.

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental validation is accelerating materials discovery and the understanding of chemical systems. This integrated approach is particularly powerful for predicting the behavior of molecules like this compound.

Prospective research should leverage:

Predictive Stability Models: As demonstrated with di-p-tolyl disulfide, computational methods like DFT can accurately predict the relative thermodynamic stability of different crystalline phases under high pressure. tcsedsystem.edumdpi.com These models can guide experimental efforts to synthesize and isolate novel polymorphs of this compound with desired properties.

Machine Learning for Property Prediction: Machine learning algorithms, such as support vector machines and deep learning models, are increasingly used to predict chemical properties and interactions. nih.govfrontiersin.org By training models on datasets of disulfide-containing compounds, it could become possible to predict the connectivity patterns in complex systems or the interaction of this compound-derived materials with biological targets. nih.govfrontiersin.orgnih.gov

Simulating Reaction Dynamics: Molecular dynamics and normal mode analysis can provide insights into how structural changes, like the formation or cleavage of a disulfide bond, affect the function of a larger system, such as an enzyme or a polymer network. nih.gov These simulations can help design materials where the cleavage of a this compound linker induces a specific conformational change and functional response.

| Methodology | Application | Objective | Reference |

|---|---|---|---|

| Periodic DFT & Force Fields | High-pressure polymorphism studies | Evaluate thermodynamic stability and predict transition pressures for polymorphs | tcsedsystem.edumdpi.comdiva-portal.org |

| Support Vector Machines (SVM) | Prediction of disulfide connectivity | Identify bonding patterns in complex cysteine-rich proteins based on sequence features | nih.gov |

| Deep Learning (e.g., Pythia) | Prediction of protein thermostability | Identify key residues/bonds (like disulfides) that contribute to thermal resilience | oup.com |

| Maximum Weight Graph Matching | Disulfide connectivity pattern prediction | Improve accuracy of predicting disulfide bonds in proteins by reducing complexity | nih.gov |

| Deep Learning (General CPI) | Compound-Protein Interaction (CPI) prediction | Predict interactions between small molecules (like disulfide derivatives) and protein targets | frontiersin.org |

Investigation of Degradation Pathways in Emerging Environmental Contexts

As new materials based on this compound are developed, understanding their environmental fate and degradation pathways becomes crucial. The reactivity of the disulfide bond suggests that it will not be inert, but specific pathways in relevant environmental scenarios need to be elucidated.

Future research should address:

Abiotic Degradation: Investigations into the degradation of this compound under conditions relevant to advanced oxidation processes (AOPs) used in water treatment are needed. This would involve studying its reactivity with hydroxyl radicals, ozone, and other strong oxidants. Oxidation could lead to the formation of thiosulfinates and then thiosulfonates. wikipedia.org

Biotic Degradation: The potential for microbial communities in soil and water to cleave the disulfide bond should be examined. Reductive cleavage to m-toluenethiol would be a likely first step, followed by the degradation of the resulting thiol.

Photodegradation: The influence of sunlight on the stability of this compound in aqueous environments or on material surfaces should be quantified. This would help predict the long-term durability and environmental persistence of materials containing this compound.

A comprehensive understanding of these degradation pathways is essential for conducting thorough life-cycle assessments and ensuring the sustainable development of new materials derived from this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Bis-(m-tolyl)disulfide, and how can reaction yields be maximized?

- Methodological Answer : this compound can be synthesized via oxidative coupling of m-tolyl thiols using oxidizing agents like FeCl₃ in alcoholic solutions (as demonstrated for triazine-derived disulfides) . For higher yields, control reaction parameters such as stoichiometry (e.g., 2:1 thiol-to-oxidizer ratio), temperature (60–80°C), and inert atmospheres to prevent side reactions. Purification via recrystallization or column chromatography is recommended. Example: A similar disulfide synthesis achieved 78% yield using O-phenyl carbamate derivatives with sulfur monochloride .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization MS (e.g., NIST databases) provides molecular ion peaks and fragmentation patterns for structural confirmation .

- Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5) with temperature ramping to resolve disulfide derivatives. Retention indices (e.g., ~1683 on DB-5) aid in identification .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR in DMSO-d₆ can resolve aromatic proton signals (δ 7.5–7.9 ppm for substituted phenyl groups) .

Q. How should researchers handle this compound to ensure safety, given limited toxicological data?